

Application Notes and Protocols for Bioconjugation with Amino-PEG7-t-butyl Ester

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Compound of Interest		
Compound Name:	Amino-PEG7-t-butyl ester	
Cat. No.:	B8229406	Get Quote

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Introduction

Amino-PEG7-t-butyl ester is a heterobifunctional linker molecule widely employed in the fields of bioconjugation and drug development. Its structure comprises a primary amine, a seven-unit polyethylene glycol (PEG) spacer, and a t-butyl ester-protected carboxylic acid. This unique combination of functional groups makes it an invaluable tool for the synthesis of complex biomolecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[1][2]

The primary amine allows for facile conjugation to molecules containing activated carboxylic acids (e.g., NHS esters), aldehydes, or ketones.[3][4] The hydrophilic PEG spacer enhances the solubility and bioavailability of the resulting conjugate, a critical consideration in drug design.[5] The t-butyl ester serves as a protecting group for the terminal carboxylic acid, which can be selectively removed under acidic conditions to enable subsequent conjugation steps.[6] [7] This sequential reactivity is fundamental to the modular construction of bifunctional molecules like PROTACs and antibody-drug conjugates (ADCs).

These application notes provide detailed protocols for the use of **Amino-PEG7-t-butyl ester** in the synthesis of a model PROTAC, including conjugation to an E3 ligase ligand, deprotection, and subsequent coupling to a target protein ligand.



Key Applications

- PROTAC Synthesis: Amino-PEG7-t-butyl ester is a cornerstone in the construction of PROTACs, acting as the linker that connects a target protein ligand to an E3 ubiquitin ligase ligand.[1]
- Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, leveraging the PEG spacer to improve the ADC's pharmacokinetic profile.
- Surface Modification: Immobilization of biomolecules on surfaces for diagnostic and research applications.
- Peptide Modification: Enhancing the solubility and stability of peptides.

Chemical and Physical Properties

Property	Value
Molecular Formula	C21H43NO9
Molecular Weight	453.57 g/mol
Appearance	Pale yellow to yellow viscous liquid
Solubility	Soluble in DMSO, DMF, and Dichloromethane
Storage Conditions	Store at -20°C, protect from light.

Experimental Protocols

Protocol 1: Conjugation of Amino-PEG7-t-butyl ester to an NHS-activated VHL Ligand

This protocol describes the reaction of the primary amine of **Amino-PEG7-t-butyl ester** with an N-hydroxysuccinimide (NHS) ester-activated ligand for the von Hippel-Lindau (VHL) E3 ligase.

Materials:

Amino-PEG7-t-butyl ester



- NHS-activated VHL ligand
- Anhydrous Dimethylformamide (DMF)
- N,N-Diisopropylethylamine (DIPEA)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- · Ethyl acetate
- Silica gel for column chromatography

Procedure:

- Dissolve the NHS-activated VHL ligand (1.0 eq) in anhydrous DMF.
- Add Amino-PEG7-t-butyl ester (1.2 eq) to the solution.
- Add DIPEA (2.0 eq) to the reaction mixture to act as a non-nucleophilic base.
- Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.[8]
- Upon completion, dilute the reaction mixture with ethyl acetate.
- Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the VHL-PEG7-t-butyl ester conjugate.

Quantitative Data for Conjugation Reaction:



Parameter	Condition
Solvent	Anhydrous DMF
Base	DIPEA
Molar Ratio	1.2:1 (Amino-PEG7-t-butyl ester:NHS-VHL)
Temperature	Room Temperature (20-25°C)
Reaction Time	4-12 hours
Monitoring	LC-MS
Typical Yield	70-90%

Protocol 2: Deprotection of the t-Butyl Ester

This protocol details the removal of the t-butyl protecting group to expose the terminal carboxylic acid.

Materials:

- VHL-PEG7-t-butyl ester conjugate
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Saturated aqueous sodium chloride solution

Procedure:

- Dissolve the VHL-PEG7-t-butyl ester conjugate (1.0 eq) in DCM (0.1 M).
- Cool the solution to 0°C in an ice bath.
- Add TFA (10 eq) dropwise to the stirred solution.[9]
- Allow the reaction to warm to room temperature and stir for 2-5 hours. Monitor the deprotection by LC-MS.



- Upon completion, evaporate the DCM and TFA under reduced pressure.
- Dissolve the residue in DCM and wash with water (2x) and saturated aqueous sodium chloride solution (1x).
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected VHL-PEG7-acid. The crude product is often used in the next step without further purification.

Quantitative Data for Deprotection Reaction:

Parameter	Condition
Solvent	Dichloromethane (DCM)
Reagent	Trifluoroacetic acid (TFA)
Molar Ratio	10:1 (TFA:conjugate)
Temperature	0°C to Room Temperature
Reaction Time	2-5 hours
Monitoring	LC-MS
Typical Yield	>95% (often used crude)

Protocol 3: Amide Coupling to a Target Protein Ligand

This protocol describes the coupling of the deprotected VHL-PEG7-acid to an amine-containing target protein ligand (e.g., a ligand for BRD4) using HATU as a coupling agent.

Materials:

- VHL-PEG7-acid
- Amine-containing target protein ligand (e.g., JQ1-amine)
- Anhydrous DMF



- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

Procedure:

- Dissolve VHL-PEG7-acid (1.0 eq) and the amine-containing target protein ligand (1.1 eq) in anhydrous DMF.
- Add HATU (1.2 eq) to the solution.
- Add DIPEA (3.0 eq) to the reaction mixture.
- Stir the reaction at room temperature for 2-6 hours. Monitor the reaction by LC-MS.
- Upon completion, dilute the reaction with ethyl acetate.
- Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by preparative HPLC to yield the final PROTAC molecule.

Quantitative Data for Amide Coupling Reaction:



Parameter	Condition
Solvent	Anhydrous DMF
Coupling Agent	HATU
Base	DIPEA
Molar Ratio	1.1:1 (Amine-ligand:VHL-PEG7-acid)
Temperature	Room Temperature (20-25°C)
Reaction Time	2-6 hours
Monitoring	LC-MS
Typical Yield	40-70%

Visualizations



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Caption: Experimental workflow for PROTAC synthesis.

Caption: PROTAC mechanism of action.



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